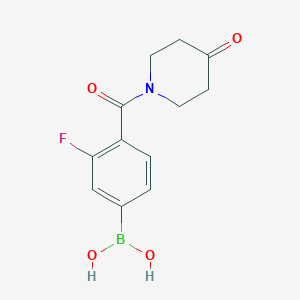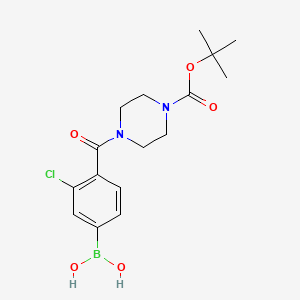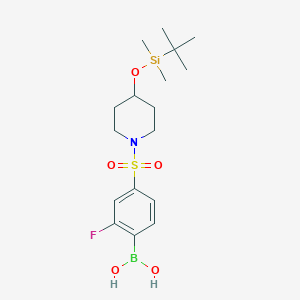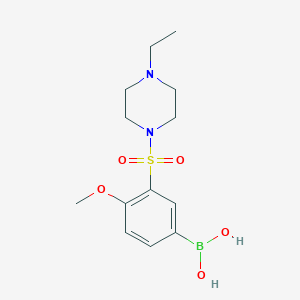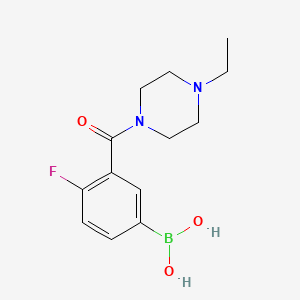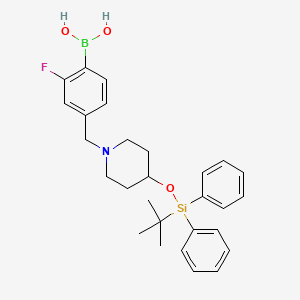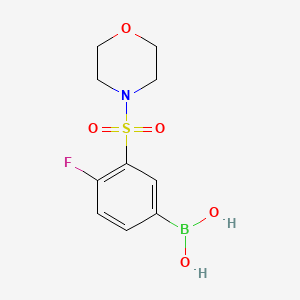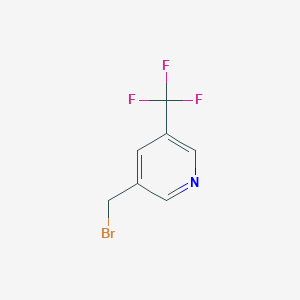
3-(Bromomethyl)-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“3-(Bromomethyl)-5-(trifluoromethyl)pyridine” is likely a pyridine derivative, which is a class of compounds containing a six-membered aromatic ring with two nitrogen atoms . Pyridine derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, a metal-free amination approach has been reported for the synthesis of 3-trifluoromethyl aniline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyridine ring, a bromomethyl group (-CH2Br), and a trifluoromethyl group (-CF3). The exact structure would depend on the positions of these groups on the pyridine ring .Chemical Reactions Analysis
Trifluoromethylated pyridines have been involved in various chemical reactions. Recent advances have been made in transition metal-mediated trifluoromethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds, such as “1-(Bromomethyl)-3-(trifluoromethoxy)benzene”, have a molecular weight of 255.03 g/mol and a density of 1.5720 g/mL .Applications De Recherche Scientifique
Spectroscopic and Optical Studies
3-(Bromomethyl)-5-(trifluoromethyl)pyridine and its derivatives have been characterized spectroscopically. The studies involved Fourier Transform-Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and density functional theory (DFT) to understand the molecule's structure and properties. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using these techniques, providing insights into the vibrational frequencies and chemical shift values of the molecule. These studies are crucial in understanding the molecule's optical properties, including its non-linear optical (NLO) behaviors (Vural & Kara, 2017).
Synthesis of Key Intermediates
The compound is a key intermediate in the synthesis of various chemicals. For example, 5-Methyl-3-(bromomethyl)pyridine, a derivative, is instrumental in synthesizing rupatadine. This synthesis method is noted for its simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).
Development of Hyperbranched Polyelectrolytes
3,5-Bis(bromomethyl)pyridine hydrobromide, a related compound, has been used to develop new hyperbranched polyelectrolytes. The synthesis process involves poly(N-alkylation) and has been studied using NMR, providing valuable rate constants and activation parameters. This research contributes to the field of polymer science, particularly in the development of novel materials (Monmoton, Lefebvre, & Fradet, 2008).
Antimicrobial Activity
The derivatives of this compound have been explored for their potential antimicrobial activities. Studies involve testing these compounds against various bacterial strains, contributing to the search for new antimicrobial agents. For instance, a series of 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids were synthesized and evaluated against human bacterial pathogens, demonstrating significant antimicrobial potential (Jha & Ramarao, 2017).
Mécanisme D'action
Target of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound might interact with a variety of targets, depending on the specific context of its use.
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound might act by donating a trifluoromethyl group to other molecules, thereby altering their properties.
Biochemical Pathways
The process of trifluoromethylation can affect a variety of biochemical pathways, depending on the specific molecules that are trifluoromethylated .
Result of Action
The introduction of a trifluoromethyl group to other molecules can significantly alter their properties, potentially leading to a variety of molecular and cellular effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJVBBHAGFQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264369 | |
| Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227574-31-3 | |
| Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





